7-Ketocholesterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Disease Diagnosis

- Niemann-Pick Disease: Elevated levels of 7-KC in the blood plasma can serve as a biomarker for Niemann-Pick disease (NPD), a rare genetic disorder affecting lipid metabolism. Measuring plasma 7-KC levels through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a rapid and non-invasive diagnostic approach for NPD, facilitating further confirmation through genetic testing. )]

Understanding Cellular Toxicity

- Impact on Cell Membranes: Research suggests that 7-KC can disrupt the structure and function of cell membranes, potentially contributing to various pathologies. Its presence alters the physical properties of membrane lipid rafts, increasing their permeability and potentially affecting cellular signaling processes. ]

Investigating the Role in Age-related Diseases

- Potential Link to Aging: Studies investigating the role of 7-KC in the context of aging suggest a potential association with age-related diseases. Its cytotoxicity and ability to disrupt cellular processes might contribute to the development and progression of various age-related conditions. Research into potential strategies to mitigate the harmful effects of 7-KC is ongoing. )]

Investigating Dietary Sources and Impact

- Dietary Intake and Health Implications: Research explores the potential impact of dietary intake of 7-KC on health. Certain foods, particularly processed meats and dairy products, contain higher levels of 7-KC due to oxidation during processing or cooking. Studies investigate potential correlations between dietary 7-KC intake and the risk of various diseases. )]

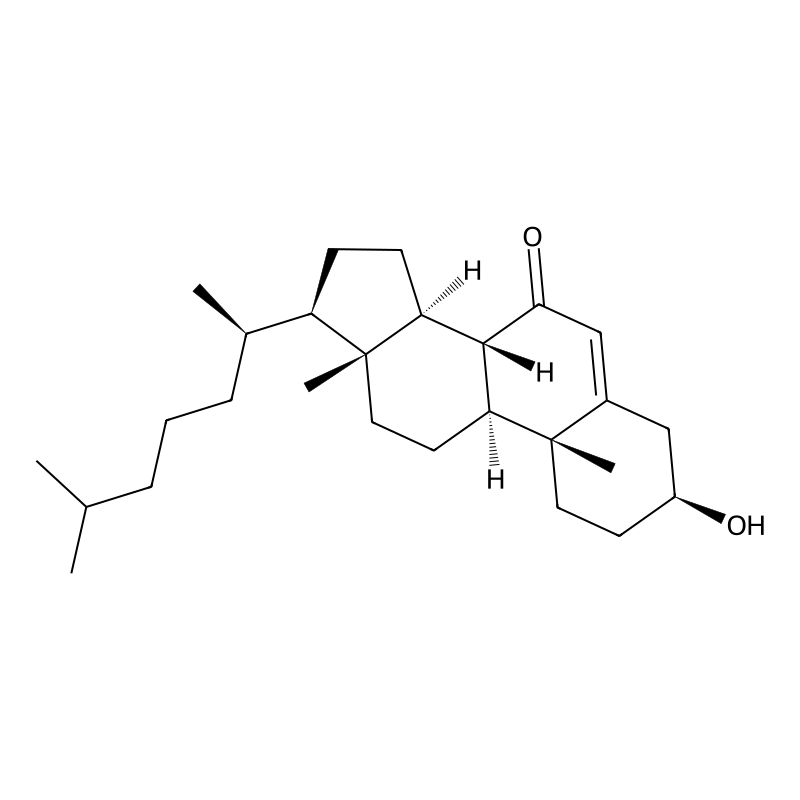

7-Ketocholesterol, also known as 7-oxo-cholesterol, is a cholesterol oxidation product classified as an oxysterol. It is primarily formed through the nonenzymatic oxidation of cholesterol at the C7 position, typically in the presence of reactive oxygen species. This compound is notable for its stability and prevalence in biological systems, particularly in oxidized low-density lipoproteins and atheromatous plaques. Its structure features a ketone group at the C7 carbon, which differentiates it from other cholesterol derivatives such as 7-hydroxycholesterol .

Research suggests 7-KC may be involved in several cellular processes:

- Inflammation: Studies indicate 7-KC might influence inflammatory responses in certain cells.

- Cholesterol Regulation: 7-KC may play a role in regulating cholesterol metabolism through interactions with specific enzymes [, ].

- Age-Related Macular Degeneration (AMD): Some research suggests a possible link between 7-KC and the development of AMD, a vision disorder.

- There is limited information on the safety aspects of isolated 7-KC.

- As with many research chemicals, proper safety protocols should be followed when handling it.

Note:

- The research on 7-KC is ongoing, and the specific details of its biological functions and potential applications are still being explored.

The formation of 7-ketocholesterol occurs mainly via two pathways:

- Nonenzymatic Oxidation: Cholesterol undergoes autoxidation, where reactive oxygen species attack the C7 carbon, leading to the formation of peroxyl radicals that subsequently convert into 7-ketocholesterol. This process can be influenced by factors such as heat and metal catalysis .

- Enzymatic Conversion: Enzymes such as sterol 7-hydroxylase (CYP7A1) can also convert 7-dehydrocholesterol into 7-ketocholesterol. Additionally, 11β-hydroxysteroid dehydrogenase type 2 can convert 7β-hydroxycholesterol into 7-ketocholesterol .

These reactions highlight the compound's dual formation pathways, with implications for its biological activity and potential toxicity.

7-Ketocholesterol exhibits significant biological activity, primarily linked to oxidative stress and inflammation:

- Oxidative Stress Induction: It activates NADPH oxidase, leading to increased production of reactive oxygen species within cells. This oxidative stress can result in cellular damage and apoptosis .

- Inflammatory Response: The compound has been associated with pro-inflammatory cytokine production and has been shown to influence monocyte behavior in inflammatory contexts .

- Cellular Toxicity: High levels of 7-ketocholesterol can disrupt cellular membranes, leading to increased permeability and organelle dysfunction, particularly affecting mitochondria and lysosomes .

Early Observations in Atherosclerosis and Metabolic Disorders

The discovery of 7KC dates to 1986, when elevated levels were first reported in patients with cerebrotendinous xanthomatosis (CTX), a rare lipid storage disorder. This finding coincided with Jessup and Brown’s identification of 7KC as a substrate for sterol 27-hydroxylase (CYP27A1), whose deficiency in CTX explained its accumulation. Parallel research in atherosclerosis revealed 7KC as the second most abundant oxysterol in human plaques after 27-hydroxycholesterol, with concentrations reaching 55% of total oxysterols in advanced lesions. The 1990s established 7KC’s pro-apoptotic effects on endothelial cells and macrophages, linking it to plaque instability.

Advancements in Analytical Techniques

Breakthroughs in liquid chromatography–tandem mass spectrometry (LC-MS/MS) enabled precise 7KC quantification, revealing its diagnostic utility. In 2014, a study demonstrated 15-fold higher plasma 7KC in Niemann-Pick disease type C (NPC) compared to controls (12.5 ng/mL vs. 0.8 ng/mL), establishing it as a biomarker for lysosomal disorders. Concurrently, immunohistochemical techniques localized 7KC to Bruch’s membrane and choriocapillaris in primate retinas, implicating it in age-related macular degeneration (AMD).

Biochemical Structure and Formation Pathways

Non-Enzymatic vs. Enzymatic Synthesis

7KC primarily forms via cholesterol autoxidation, where reactive oxygen species (ROS) attack the Δ5 double bond, generating 7α/7β-hydroxycholesterol intermediates that oxidize to 7KC. However, the CYP7A1-mediated pathway discovered in 2014 revealed an enzymatic route: 7-dehydrocholesterol undergoes epoxidation to cholesterol-7,8-epoxide, which rearranges to 7KC. This pathway dominates in CTX and Smith-Lemli-Opitz syndrome (SLOS), where CYP7A1 upregulation and 7-dehydrocholesterol accumulation drive 7KC production.

Key Pathways:

Tissue-Specific Distribution

Quantitative analyses show retinal pigment epithelium (RPE)/choriocapillaris regions contain 4× more 7KC than neural retina (12.3 ± 1.8 vs. 3.1 ± 0.9 ng/mg protein). In atherosclerosis, plaque 7KC reaches 1.2–2.4 μg/mg tissue, compared to 0.3 μg/mg in normal arteries.

Pathological Roles in Human Diseases

Ocular Pathology: Age-Related Macular Degeneration

7KC accumulates in drusen, the lipid deposits characteristic of AMD, at concentrations up to 8.7 μM. In primate models, 7KC induces VEGF overexpression (8–10× baseline) in retinal pigment epithelial (RPE) cells via liver X receptor (LXR)-dependent pathways, bypassing hypoxia-inducible factor (HIF)-1α. Subretinal 7KC implants in rats trigger neovascularization within 4 days, with fluorescein angiography showing limbus-derived vessel growth. Microglial activation exacerbates this process: 7KC-polarized microglia increase angiogenic factor expression (VEGF: +450%, IL-8: +300%) while reducing neurotrophic factors like PEDF.

Cardiovascular Disease: From Plaque Formation to Myocardial Injury

In coronary artery disease (CAD) patients, plasma 7KC >1.8 ng/mL predicts 2.3× higher risk of myocardial infarction. Mechanistically, 7KC:

- Upregulates endothelial adhesion molecules (VCAM-1: +220%, ICAM-1: +180%)

- Induces smooth muscle cell apoptosis via caspase-3/7 activation

- Promotes foam cell formation by impairing lysosomal cholesterol efflux

Dietary 7KC exacerbates myocardial ischemia-reperfusion injury in mice, increasing infarct size by 38% through CCR2-dependent monocyte recruitment.

Neurodegeneration: Alzheimer’s Disease and Beyond

Hippocampal 7KC levels correlate with amyloid-β42 burden in Alzheimer’s patients (r=0.72, p<0.01). In vitro, 7KC (10 μM) disrupts lipid rafts, increasing β-secretase activity by 65% and tau hyperphosphorylation by 2.1-fold. Lysosomal dysfunction amplifies neurotoxicity: 7KC inhibits cathepsin D/B activity by 40–50%, preventing amyloid-β clearance.

Mechanisms of Toxicity and Cellular Impact

Oxidative and ER Stress Pathways

7KC induces mitochondrial ROS overproduction (+250% in HMVECs), activating PERK-eIF2α-ATF4 ER stress signaling. In macrophages, this upregulates CHOP (+320%) and GRP78 (+180%), triggering apoptosis. Antioxidants like N-acetylcysteine reduce 7KC-induced IL-6 secretion by 60%.

Inflammasome Activation

NLRP3 inflammasome activation by 7KC requires lysosomal rupture and cathepsin B release. In retinal microglia, 7KC (20 μM) increases caspase-1 activity 3.5-fold, boosting IL-1β secretion.

Lipid Metabolism Dysregulation

7KC suppresses SREBP-2 processing, downregulating LDL receptor expression (-45%) and cholesterol synthesis. Conversely, it activates LXRs, increasing ABCA1 expression (+200%) and cholesterol efflux.

Diagnostic and Therapeutic Implications

Emerging Therapies

Auto-oxidation Mechanisms of Cholesterol

Cholesterol auto-oxidation represents the primary non-enzymatic pathway for 7-ketocholesterol formation through various oxidative mechanisms [1] [2]. The preferred site for cholesterol auto-oxidation occurs at carbon 7, where the carbon-hydrogen bond exhibits particular weakness due to the sterol's rigid structure and well-aligned reactive carbon-hydrogen bonds [2] [5].

Auto-oxidation proceeds through two distinct mechanisms: Type I free radical oxidation and Type II singlet oxygen-mediated oxidation [2] [35]. Type I auto-oxidation involves reactive oxygen species including hydroxyl radicals, superoxide anions, and hydrogen peroxide, typically requiring transition metal catalysts such as iron or copper [5] [27]. Hydroxyl radical attack at the carbon 7 position generates 7α-hydroperoxycholesterol, which gradually isomerizes to the thermodynamically more stable 7β-hydroperoxycholesterol before ultimately forming 7-ketocholesterol [27] [35].

The hydroxyl radical mechanism proceeds through rapid addition of molecular oxygen to the resulting carbon 7 radical, followed by hydrogen abstraction from another cholesterol molecule or proximal lipid [35]. This process generates 7α-hydroperoxycholesterol as an unstable intermediate that undergoes subsequent reduction to 7-ketocholesterol [1] [27].

Type II auto-oxidation mediated by singlet oxygen primarily generates hydroperoxide isomers at positions 5α, 6α, and 6β, with 7-position oxidation occurring only indirectly through allylic rearrangement of 5α-hydroperoxycholesterol under conditions of extensive lipid peroxidation [35] [36]. Singlet oxygen attack proceeds via an "ene" type reaction, with 5α-hydroperoxycholesterol yield far exceeding that of other isomers [34] [35].

Ozone represents another significant auto-oxidation pathway, particularly relevant in inflammatory conditions where antibodies generate ozone from water in the presence of singlet oxygen [37]. Ozone-mediated oxidation directly produces 7-ketocholesterol without requiring metal catalysts, and ozonolysis products have been identified in atherosclerotic tissue samples [37].

Table 1: Auto-oxidation Mechanisms of Cholesterol Leading to 7-Ketocholesterol

| Oxidation Mechanism | Primary Reactive Species | Primary 7-Position Products | Formation Rate (Relative) | Metal Catalyst Required |

|---|---|---|---|---|

| Type I Free Radical | ROS (OH- , O2- -, H2O2) | 7α-OOH, 7β-OOH, 7-ketocholesterol | Moderate | Yes (Fe, Cu) |

| Type I Free Radical (Hydroxyl Radical) | Hydroxyl Radical (OH- ) | 7α-OOH → 7β-OOH → 7-ketocholesterol | Fast | Yes (Fe) |

| Type II Singlet Oxygen | Singlet Oxygen (1O2) | Not primary at C7 (5α-OOH major) | Slow at C7 | No |

| Ozone | Ozone (O3) | 7-ketocholesterol (direct) | Fast | No |

| Hypochlorite | Hypochlorite (HOCl) | 7-ketocholesterol | Fast | No |

Enzymatic Formation Pathways

Enzymatic formation of 7-ketocholesterol occurs through several distinct pathways involving specific cytochrome P450 enzymes and sterol-metabolizing enzymes [6] [20]. The most well-characterized enzymatic pathway involves cytochrome P450 7A1-mediated oxidation of 7-dehydrocholesterol, the immediate precursor of cholesterol in the biosynthetic pathway [6] [20].

Cytochrome P450 7A1 catalyzes the conversion of 7-dehydrocholesterol to 7-ketocholesterol with a catalytic efficiency of 3×10⁴ M⁻¹s⁻¹ [6] [20]. This reaction proceeds through direct oxidation without an epoxide intermediate, involving a proposed iron(III)-oxygen-carbon-carbon intermediate and subsequent 7,8-hydride shift [6]. The enzymatic mechanism demonstrates complete migration of deuterium when 7-[(²H₁)]dehydrocholesterol serves as substrate, confirming the hydride shift mechanism [6].

Human liver microsomes demonstrate measurable 7-ketocholesterol formation activity from 7-dehydrocholesterol at a rate of 0.014 ± 0.002 pmol/min/mg protein, approximately 100-fold less than cholesterol 7α-hydroxylation activity [6]. The conversion occurs preferentially with 7-dehydrocholesterol compared to lathosterol, which produces a mixture of 7-keto and 7α,8α-epoxide products in approximately 1:2 ratio [6].

Sterol 27-hydroxylase (cytochrome P450 27A1) represents another enzymatic pathway for 7-ketocholesterol metabolism, though primarily involved in its elimination rather than formation [22] [25]. This mitochondrial enzyme demonstrates similar affinity for 7-ketocholesterol and cholesterol, yet metabolizes 7-ketocholesterol at a 4-fold higher rate than cholesterol in reconstituted systems [22] [25].

Table 2: Enzymatic Formation Pathways of 7-Ketocholesterol

| Enzyme | Substrate | Product | Km (μM) | kcat/Km (M-1s-1) | Tissue Distribution |

|---|---|---|---|---|---|

| Cytochrome P450 7A1 | 7-dehydrocholesterol | 7-ketocholesterol | Not specified | 3×10⁴ | Liver (high) |

| Sterol 27-hydroxylase (CYP27A1) | 7-ketocholesterol | 7-ketocholesterol-27-OH | Similar to cholesterol | 4× higher than cholesterol | Ubiquitous |

| 7α-hydroxylase | Cholesterol | 7α-hydroxycholesterol | Not specified | Not specified | Liver |

| Cholesterol oxidase (bacterial) | Cholesterol | Cholestenone (not 7KC) | Variable | Not specified | Bacteria only |

Metabolic Processing and Detoxification

Reduction to 7β-Hydroxycholesterol by 11β-Hydroxysteroid Dehydrogenase Type 1

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) represents the primary enzymatic pathway for 7-ketocholesterol detoxification through stereospecific reduction to 7β-hydroxycholesterol [1] [10] [40]. This enzyme, traditionally known for glucocorticoid metabolism, demonstrates novel substrate specificity for 7-oxysterols with kinetic parameters similar to its endogenous glucocorticoid substrates [10] [13].

Human 11β-HSD1 functions exclusively as an oxo-reductase in live cells, stereospecifically converting 7-ketocholesterol to 7β-hydroxycholesterol in the liver [1] [4]. This reduction reaction requires nicotinamide adenine dinucleotide phosphate as cofactor and produces a significantly less toxic metabolite compared to the parent 7-ketocholesterol [1] [13]. The enzyme demonstrates apparent affinities for 7-ketocholesterol equal to or higher than those observed with glucocorticoids [10].

Studies utilizing transgenic 11β-HSD1-deficient mice reveal increased 7-ketocholesterol to 7β-hydroxycholesterol ratios in liver tissue, confirming the enzyme's role in hepatic 7-ketocholesterol metabolism [10]. Wild-type mice demonstrate 7-ketocholesterol concentrations of 1.41 ± 0.81 ng/mg in aortic tissue, significantly higher than 7β-hydroxycholesterol levels of 0.16 ± 0.06 ng/mg [13].

The 11β-HSD1-mediated reduction represents a crucial detoxification mechanism, as 7β-hydroxycholesterol demonstrates reduced cytotoxicity and improved cellular processing compared to 7-ketocholesterol [1] [4]. This metabolic conversion occurs predominantly in liver tissue, where 11β-HSD1 expression levels exceed those in extrahepatic tissues [1] [10].

Sulfonation by Sterol Sulfotransferases

Sterol sulfotransferase SULT2B1b catalyzes the sulfonation of 7-ketocholesterol and other oxysterols, representing a major detoxification pathway that significantly reduces cytotoxicity [11] [41] [43]. This cytosolic enzyme demonstrates broad substrate specificity for various oxysterols, including 7-ketocholesterol, 7α-hydroxycholesterol, 7β-hydroxycholesterol, and epoxycholesterol derivatives [11].

SULT2B1b-mediated sulfonation utilizes 3'-phosphoadenosine 5'-phosphosulfate as sulfate donor, producing water-soluble sulfate conjugates that facilitate cellular elimination [11] [43]. Cells with high SULT2B1b expression demonstrate significantly enhanced resistance to 7-ketocholesterol cytotoxicity, with protection correlating directly with 7-ketocholesterol sulfate production [11] [43].

Overexpression studies demonstrate that SULT2B1b transfection protects 293T cells from 7-ketocholesterol-induced cell viability loss, with equimolar addition of 7-ketocholesterol sulfate producing no cytotoxic effects [11]. MCF-7 cells, which naturally express high SULT2B1b levels, exhibit significantly greater resistance to 7-ketocholesterol cytotoxicity compared to cells with low expression [11].

The sulfonation pathway extends beyond simple detoxification, as sulfated oxysterols demonstrate regulatory properties distinct from their parent compounds [41] [42]. SULT2B1b expression decreases significantly in high-fat diet conditions, suggesting impaired detoxification capacity during metabolic stress [41].

Liver-specific Metabolic Pathways

Hepatic metabolism of 7-ketocholesterol involves multiple specialized enzymatic pathways that collectively enable rapid clearance and detoxification [12] [9]. The liver demonstrates remarkable capacity for 7-ketocholesterol processing, with studies showing rapid metabolism and excretion when administered via acetylated low-density lipoprotein [12].

Radiotracer studies using [¹⁴C]-7-ketocholesterol reveal that hepatic uptake occurs within 2 minutes of administration, with subsequent metabolism and excretion as aqueous-soluble metabolites, presumably bile acids [12]. By 9 hours post-administration, liver 7-ketocholesterol content decreases to 10% of injected dose while 36% appears in intestinal contents [12].

Liver-specific expression of 11β-HSD1 provides the primary reductive pathway, while hepatic SULT2B1b contributes to sulfonation-mediated detoxification [1] [41]. Additionally, hepatic cytochrome P450 27A1 initiates oxidative elimination through 27-hydroxylation, producing more polar, water-soluble metabolites [9] [23].

The hepatic elimination efficiency contrasts markedly with extrahepatic tissues, where detoxification enzymes demonstrate limited expression and 7-ketocholesterol accumulation occurs more readily [1] [9]. This liver-centric metabolism explains why dietary 7-ketocholesterol consumption does not result in acute toxicity despite the compound's inherent cytotoxicity [1].

Table 3: Metabolic Processing and Detoxification Enzymes

| Enzyme | Reaction | Cofactor | Tissue Specificity | Km (μM) | Biological Function |

|---|---|---|---|---|---|

| 11β-HSD1 | 7KC → 7β-OHC (reduction) | NADPH | Liver > other tissues | Similar to cortisone | Detoxification |

| 11β-HSD2 | 7β-OHC → 7KC (oxidation) | NAD+ | Kidney, liver | Similar to cortisol | Reverse reaction |

| SULT2B1b | 7KC → 7KC-3-sulfate | PAPS | Multiple tissues | Not specified | Detoxification |

| SULT2A1 | Multiple oxysterols → sulfates | PAPS | Multiple tissues | Not specified | Detoxification |

| CYP27A1 | 7KC → 7KC-27-OH | NADPH | Ubiquitous | Similar to cholesterol | Elimination pathway |

Microbial Biodegradation of 7-Ketocholesterol

Microbial biodegradation of 7-ketocholesterol represents a significant biotechnological pathway for environmental and therapeutic applications, with diverse bacterial species demonstrating complete mineralization capabilities [14] [15] [47]. Rhodococcus jostii RHA1 serves as the most extensively characterized system for 7-ketocholesterol catabolism, utilizing this oxysterol as sole carbon and energy source [14] [44].

Rhodococcus jostii RHA1 demonstrates complex gene regulation during 7-ketocholesterol metabolism, with transcriptomic analysis revealing 363 differentially expressed genes compared to cholesterol growth conditions [14] [44]. Two large gene clusters putatively encoding steroid catabolism show significant upregulation during 7-ketocholesterol utilization, though the degradation pathway requires key genes involved in cholesterol catabolism, indicating convergent metabolic routes [14].

Essential genes for 7-ketocholesterol catabolism include mce4ABCDEF encoding the Mce4 steroid uptake system, hsaC encoding a dioxygenase for ring A cleavage, and cyp125 encoding cytochrome P450 for side chain degradation [14]. Deletion mutants lacking these genes completely lose the ability to grow on 7-ketocholesterol, confirming their essential roles [14].

Metabolite accumulation studies using hsaC mutants reveal that 7-ketocholesterol undergoes reduction to 7β-hydroxycholesterol prior to ring cleavage, with subsequent formation of catecholic intermediates including 3,4,7-trihydroxy-9,10-seconandrost-1,3,5(10)-triene-9,17-dione [14]. The 7-keto substituent removal occurs through genes ro06637 and ro06638, with the latter encoding a protein similar to bile acid 7α-dehydratase [14].

Nocardia nova demonstrates the fastest 7-ketocholesterol degradation rates among tested microorganisms, likely related to its biosurfactant production capabilities that enhance substrate accessibility [15] [47]. Other effective degraders include Sphingomonas species JEM-1, Proteobacterium Y-134, and Pseudomonas aeruginosa, all capable of complete mineralization [15] [47].

Table 4: Microbial Biodegradation of 7-Ketocholesterol

| Microorganism | Degradation Rate | Growth as Sole C Source | Key Genes Involved | Special Features | Mineralization |

|---|---|---|---|---|---|

| Rhodococcus jostii RHA1 | Moderate | Yes | mce4, hsaC, cyp125 | Complete mineralization | Complete |

| Nocardia nova | Fastest | Yes | Not specified | Biosurfactant producer | Complete |

| Sphingomonas sp. JEM-1 | Moderate | Yes | Not specified | Environmental isolate | Complete |

| Proteobacterium Y-134 | Moderate | Yes | Not specified | Soil isolate | Complete |

| Pseudomonas aeruginosa | Slow | Yes | Not specified | Opportunistic pathogen | Complete |

Table 5: Propagation Rate Constants for Free Radical Oxidation of Sterols

| Sterol | Propagation Rate Constant (M-1s-1) | Relative Reactivity vs Cholesterol | Double Bond Pattern | Primary Oxidation Sites |

|---|---|---|---|---|

| Cholesterol | 11 | 1 | Δ5 | C7 |

| 7-dehydrocholesterol | 2260 ± 40 | ~200 | Δ5,7 | C7 (major), C4, C9 |

| Lathosterol | 77 | ~7 | Δ5,7 | C7 |

| Zymostenol | 77 | ~7 | Δ8(14) | C15 |

| Desmosterol | 16.6 | ~1.5 | Δ5,24 | C7, C25 |

7-Ketocholesterol represents one of the most cytotoxic oxysterols found in biological systems, exerting its deleterious effects through multiple interconnected cellular mechanisms. This oxidized cholesterol derivative disrupts fundamental cellular processes, leading to dysfunction and ultimately cell death through several distinct pathways [1] [2].

Membrane Structure Disruption

The toxic effects of 7-ketocholesterol begin at the cellular membrane level, where its structural modifications compared to native cholesterol result in profound alterations to membrane organization and function.

Integration into Lipid Rafts and Surface Packing Defects

7-Ketocholesterol preferentially incorporates into cholesterol-rich lipid raft domains of the plasma membrane, where it causes significant structural perturbations [3] [1]. Unlike cholesterol, which promotes ordered lipid packing, 7-ketocholesterol disrupts the liquid-liquid phase separation characteristic of lipid rafts through two primary mechanisms [4]. First, the compound adopts a wider range of orientations within the membrane compared to cholesterol, disrupting the packing of neighboring lipids and creating surface packing defects [4]. Second, 7-ketocholesterol demonstrates no preference for saturated phospholipids over unsaturated ones, which eliminates the main driving force for lateral demixing in membrane systems [4].

The increased hydrophilicity of the carbonyl group at the C7 position contributes to these packing defects, as the polar nature of 7-ketocholesterol determines its altered location within membrane bilayers [5]. In model membrane systems, 7-ketocholesterol has been shown to tilt the sterol nucleus toward the plane of the bilayer, positioning both the 7-keto and 3β-hydroxyl groups at the lipid-water interface [5]. This altered positioning fundamentally changes the sterol's interaction with surrounding phospholipids and reduces its ability to form ordered lipid domains compared to cholesterol [5].

Membrane Permeability Alterations

The structural disruption caused by 7-ketocholesterol integration leads to increased membrane permeability, compromising the barrier function of cellular membranes [1]. Studies have demonstrated that 7-ketocholesterol creates surface packing defects that increase membrane permeability to water and small water-soluble molecules [6]. This permeability increase occurs through successive perturbations to the hydrophobic core of the membrane, allowing enhanced transport of normally excluded substances [6].

The membrane permeability changes induced by 7-ketocholesterol are concentration-dependent and occur within hours of exposure. At concentrations of 10-50 micromolar, significant alterations in membrane barrier function can be observed [7]. These changes are not merely passive effects but represent active disruption of membrane organization that affects multiple cellular processes dependent on membrane integrity [7].

Calcium Channel Dysregulation

One of the most significant consequences of 7-ketocholesterol-induced membrane disruption is the dysregulation of calcium channels, particularly L-type calcium channels [1] [8]. Treatment with 7-ketocholesterol induces a sustained increase in cytosolic calcium levels, with studies showing up to a six-fold increase in intracellular calcium concentration [8]. This calcium influx occurs through the opening of calcium channels caused by the membrane permeability alterations induced by 7-ketocholesterol [1].

The calcium channel dysregulation involves the translocation of transient receptor potential calcium channel 1 (TRPC1) from non-raft membrane structures to lipid raft domains following 7-ketocholesterol incorporation [8]. This translocation is specific to 7-ketocholesterol and does not occur with cholesterol treatment, indicating a unique mechanism of action [8]. The resulting calcium influx serves as a critical trigger for subsequent downstream toxic effects, including activation of calcium-dependent phosphatases and apoptotic pathways [8].

Oxidative Stress Generation

7-Ketocholesterol is a potent inducer of oxidative stress through multiple mechanisms, establishing a cascade of reactive oxygen species production that amplifies cellular damage.

NADPH Oxidase Activation

The primary mechanism by which 7-ketocholesterol generates oxidative stress involves the robust upregulation of NADPH oxidase, particularly the Nox-4 isoform [2] [9]. Studies have demonstrated that 7-ketocholesterol treatment results in a three-fold increase in Nox-4 expression from basal levels in human aortic smooth muscle cells [2]. This upregulation occurs through activation of the IRE-1/Jun-NH2-terminal kinase/AP-1 signaling pathway, which promotes Nox-4 expression as part of the endoplasmic reticulum stress response [9].

The activation of NADPH oxidase by 7-ketocholesterol has been confirmed through multiple experimental approaches. Silencing of Nox-4 expression with specific small interfering RNA significantly reduces 7-ketocholesterol-induced reactive oxygen species production and abolishes apoptotic events [2]. Similarly, treatment with NADPH oxidase inhibitors such as apocynin effectively prevents 7-ketocholesterol-induced oxidative stress [10].

ROS Overproduction Mechanisms

The overproduction of reactive oxygen species by 7-ketocholesterol occurs through coordinated activation of multiple oxidative pathways [1] [11]. 7-Ketocholesterol enhances the translocation of cytosolic NADPH oxidase components to the cell membrane, where the enzyme complex becomes active and increases reactive oxygen species production [1]. This process results in the generation of superoxide anions and hydrogen peroxide, creating a pro-oxidant cellular environment [9].

The reactive oxygen species overproduction is both concentration and time-dependent, with significant increases observed at concentrations as low as 10 micromolar within 8-24 hours of treatment [11]. The oxidative stress generated by 7-ketocholesterol affects multiple cellular compartments, including mitochondria, endoplasmic reticulum, and cytoplasm, creating a systemic pro-oxidant state that overwhelms cellular antioxidant defenses [11].

Mitochondrial Dysfunction

Mitochondrial dysfunction represents a critical component of 7-ketocholesterol-induced oxidative stress, with the organelle serving both as a target and source of reactive oxygen species [12] [13]. Treatment with 7-ketocholesterol causes a significant decrease in mitochondrial membrane potential, with studies showing a 2.2-fold reduction compared to control conditions [12]. This mitochondrial depolarization is accompanied by increased production of reactive oxygen species from damaged mitochondria that are not efficiently cleared through normal cellular turnover mechanisms [1].

The mitochondrial dysfunction induced by 7-ketocholesterol involves direct damage to mitochondrial DNA, as demonstrated by the reduced levels of full-length mitochondrial DNA observed in treated cells [12]. Additionally, 7-ketocholesterol treatment results in decreased levels of mitochondrial structural proteins such as porins, indicating compromised mitochondrial integrity [12]. These mitochondrial alterations contribute to the overall oxidative stress burden and provide a mechanism for sustained reactive oxygen species production [13].

Cell Death Pathways

The cellular damage induced by 7-ketocholesterol ultimately leads to activation of multiple cell death pathways, with both apoptotic and non-apoptotic mechanisms contributing to cytotoxicity.

Apoptotic Mechanisms

7-Ketocholesterol induces apoptosis through multiple pathways, with the calcium-dependent mitochondrial pathway being the primary mechanism [14] [15]. The sustained increase in cytosolic calcium activates the calcium-dependent phosphatase calcineurin, which leads to dephosphorylation of the pro-apoptotic protein BAD at serine 75 and serine 99 [14]. This dephosphorylation allows BAD to associate with anti-apoptotic proteins, promoting mitochondrial outer membrane permeabilization and cytochrome c release [14].

The apoptotic process also involves activation of multiple caspases, including caspase-3, caspase-8, and caspase-12 [16] [15]. Caspase-8 activation indicates involvement of the receptor-mediated apoptotic pathway, while caspase-12 activation suggests endoplasmic reticulum stress-induced apoptosis [16]. The mitochondrial pathway is evidenced by cytochrome c release and activation of caspase-9, though this latter pathway appears to be cell-type specific [15].

Additional apoptotic mechanisms include the release of Bim-LC8 from the microtubule-associated dynein motor complex and its association with Bcl-2 [14]. This represents a calcium-dependent pathway that operates in parallel with the BAD-mediated mechanism, demonstrating the complexity of 7-ketocholesterol-induced apoptosis [14].

Cytosolic Phospholipase A2 Activation

The activation of cytosolic phospholipase A2 (cPLA2) represents both a mechanism of cell death and a metabolic response to 7-ketocholesterol exposure [1] [17]. The calcium influx induced by 7-ketocholesterol activates cPLA2, which releases arachidonate from membrane phospholipids [1]. This released arachidonate can then be used for esterification of 7-ketocholesterol by acyl-CoA:cholesterol acyltransferase, forming 7-ketocholesterol-arachidonate esters [1].

The esterification process involving cPLA2 serves as an important mechanism for 7-ketocholesterol metabolism and detoxification [17]. However, the esterified products can be unstable and may re-release free 7-ketocholesterol, particularly when formed with highly unsaturated fatty acids [17]. The combined action of cPLA2 and sterol O-acyltransferase is essential for this metabolic pathway, and inhibition of either enzyme prevents 7-ketocholesterol ester formation [17].

Lysosomal Dysfunction

7-Ketocholesterol acts as a potent lysosomal toxin, disrupting multiple aspects of lysosomal function and compromising cellular degradative capacity.

Lysosomal Membrane Permeability Alterations

7-Ketocholesterol directly increases lysosomal membrane permeability, compromising the integrity of these critical organelles [1] [18]. This permeabilization occurs through mechanisms similar to those affecting the plasma membrane, with 7-ketocholesterol integration disrupting the normal membrane structure and barrier function [18]. The increased membrane permeability allows leakage of lysosomal contents into the cytoplasm, potentially triggering additional cellular damage [1].

The lysosomal membrane permeabilization is concentration-dependent and occurs within hours of 7-ketocholesterol exposure [18]. At concentrations of 15-30 micromolar, significant alterations in lysosomal membrane integrity can be observed, accompanied by swelling of lysosomes and altered morphology [18]. These changes are accompanied by impaired lysosomal function and reduced capacity for cellular degradation [18].

Inhibition of Proteolytic Enzymes

7-Ketocholesterol significantly inhibits the activity of key lysosomal proteolytic enzymes, including cathepsin B and cathepsin D [1] [18]. This inhibition occurs even when lysosomes retain their ability to fuse with other cellular vesicles, indicating a direct effect on enzyme function rather than simply preventing lysosomal fusion [1]. The inhibition of cathepsin activity compromises the normal hydrolytic function of lysosomes, preventing efficient degradation of cellular components [1].

The proteolytic enzyme inhibition contributes to the accumulation of undegraded material within lysosomes, including unesterified cholesterol and other cellular components [1]. This accumulation further impairs lysosomal function and can lead to the formation of lipofuscin and other age-related cellular deposits [1]. The inhibition of cathepsin enzymes represents a direct toxic effect of 7-ketocholesterol that occurs independently of other cellular damage mechanisms [18].

Impaired Autophagy and Organelle Turnover

The lysosomal dysfunction induced by 7-ketocholesterol results in impaired autophagy and reduced organelle turnover [1] [10]. 7-Ketocholesterol prevents the normal fusion of autophagosomes with lysosomes, disrupting the final stages of the autophagic process [18]. This impairment occurs despite increased formation of autophagosomes, indicating that the defect lies specifically in the lysosomal component of the pathway [10].

The impaired autophagy has significant consequences for cellular health, as it prevents the normal recycling of cellular components and clearance of damaged organelles [1]. This is particularly problematic for mitochondrial turnover, as damaged mitochondria that would normally be cleared through autophagy instead accumulate and continue to produce reactive oxygen species [1]. The resulting amplification of oxidative stress creates a positive feedback loop that exacerbates cellular damage [1].

Studies have shown that 7-ketocholesterol treatment reduces the expression of genes related to autophagy processes, including Beclin1, Atg3, Atg5, Atg7, Atg10, Atg13, and Atg14 [19]. This transcriptional suppression of autophagy genes contributes to the functional impairment of the autophagic pathway and represents an additional mechanism by which 7-ketocholesterol disrupts cellular homeostasis [19].

Pro-inflammatory Signaling Activation

7-Ketocholesterol serves as a potent inflammatory stimulus, activating multiple pro-inflammatory signaling pathways that contribute to tissue damage and disease progression.

NLRP3 Inflammasome Activation

7-Ketocholesterol is a powerful activator of the NLRP3 inflammasome, leading to the formation of inflammasome complexes and the release of pro-inflammatory cytokines [20] [21]. The inflammasome activation occurs through the recognition of 7-ketocholesterol as a danger signal, leading to the assembly of NLRP3 with ASC and caspase-1 into active inflammasome complexes [21]. This activation results in the processing and release of mature interleukin-1β and interleukin-18 [20].

The NLRP3 inflammasome activation by 7-ketocholesterol occurs in multiple cell types, including macrophages, endothelial cells, and retinal pigment epithelial cells [20] [22]. The inflammasome formation is dose-dependent, with significant activation observed at concentrations as low as 10 micromolar [21]. The activation process involves colocalization of NLRP3 with ASC and caspase-1, which can be visualized using confocal microscopy [20].

The inflammatory response mediated by NLRP3 inflammasome activation has important pathophysiological consequences, including the promotion of atherosclerosis and other inflammatory diseases [20]. The released interleukin-1β can act in an autocrine and paracrine manner to amplify inflammatory responses and promote tissue damage [20].

Endoplasmic Reticulum Stress Induction

7-Ketocholesterol induces robust endoplasmic reticulum stress through activation of the unfolded protein response [9] [23]. The endoplasmic reticulum stress response includes transient intracellular calcium oscillations, induction of the cell death effector CHOP, and upregulation of the GRP78/BiP chaperone [9]. These responses are hallmarks of the unfolded protein response and indicate significant disruption of endoplasmic reticulum homeostasis [9].

The endoplasmic reticulum stress induced by 7-ketocholesterol involves activation of the IRE-1 pathway, which subsequently activates Jun-NH2-terminal kinase and AP-1 transcription factors [9]. This signaling cascade contributes to the upregulation of NADPH oxidase expression and the generation of reactive oxygen species, creating a link between endoplasmic reticulum stress and oxidative stress [9].

The endoplasmic reticulum stress response appears to be mediated through Toll-like receptor 4 activation rather than through traditional calcium efflux-mediated mechanisms [23]. This suggests that 7-ketocholesterol activates endoplasmic reticulum stress through novel pathways that may involve direct receptor activation [23].

Cytokine Production and Release

7-Ketocholesterol induces the production and release of multiple pro-inflammatory cytokines, including interleukin-1β, interleukin-6, interleukin-8, tumor necrosis factor-α, and vascular endothelial growth factor [1] [24]. The cytokine production occurs through activation of multiple signaling pathways, including nuclear factor-κB, p38 mitogen-activated protein kinase, and extracellular signal-regulated kinase pathways [24].

The inflammatory cytokine production is primarily mediated through Toll-like receptor 4 activation, with the majority of cytokine induction signaling through the TRIF/TRAM side of the receptor [23]. The MyD88/TIRAP pathway appears to be specifically involved in interleukin-1β induction, while other cytokines are induced through alternative pathways [23].

The cytokine production induced by 7-ketocholesterol has significant pathophysiological consequences, contributing to the chronic inflammatory state observed in diseases such as atherosclerosis and age-related macular degeneration [24]. The released cytokines can act locally to promote tissue damage and systemically to contribute to systemic inflammatory responses [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

Wikipedia

Use Classification

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4